Solamargine

Übersicht

Beschreibung

Solamargin ist ein zytotoxisches Glykoalkaloid, das vom Steroidalkaloid Solasonidin abgeleitet ist. Es kommt in Pflanzen der Familie der Nachtschattengewächse (Solanaceae) vor, z. B. in Kartoffeln, Tomaten und Auberginen. Solamargin wurde aus Solanum nigrum isoliert und ist für seine starken Antikrebs-Eigenschaften bekannt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Solamargin kann durch verschiedene Verfahren synthetisiert werden, darunter Ultraschall-Mazeration und Flüssig-Flüssig-Extraktion. Die bioaktiven Bestandteile werden aus der wässrigen Fraktion unter Verwendung von Säulenchromatographie, Festphasenextraktion und präparativer Dünnschichtchromatographie isoliert .

Industrielle Produktionsverfahren: Die industrielle Produktion von Solamargin beinhaltet die Kultivierung von Endophytenpilzen aus Solanum nigrum. Diese Pilze produzieren Solamargin in erheblichen Mengen, die durch Medienoptimierung, OSMAC (One Strain Many Compounds) oder epigenetische Modifikatoren optimiert werden können .

Analyse Chemischer Reaktionen

Reaktionstypen: Solamargin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es eine nicht-selektive Zytotoxizität und P-Glykoprotein-Inhibition induziert .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit Solamargin verwendet werden, sind Lösungsmittel für die Flüssig-Flüssig-Extraktion und chromatographische Techniken für die Isolierung und Reinigung .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen mit Solamargin gebildet werden, sind bioaktive Fraktionen, die eine starke Zytotoxizität und P-Glykoprotein-Inhibition aufweisen .

Wissenschaftliche Forschungsanwendungen

Solamargin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wurde ausgiebig auf seine Antikrebs-Eigenschaften untersucht und zeigt Wirksamkeit gegen verschiedene Krebszelllinien, darunter Kolon-, Prostata-, Brust-, Leber- und Lungenkrebs . Solamargin zeigt auch antimikrobielle, entzündungshemmende und antioxidative Wirkungen .

Wirkmechanismus

Solamargin übt seine Wirkungen durch mehrere Mechanismen aus. Es induziert Zellnekrose in Melanom-Krebszellen, indem es die Permeabilisierung der Lysosomenmembran auslöst, was zur Freisetzung von Cytochrom c und zur Hochregulierung von TNFR1 führt. Dies aktiviert den extrinsischen mitochondrialen Todesweg . Darüber hinaus hemmt Solamargin die Migration und Invasion von HepG2-Zellen, indem es die Expression und Aktivität von MMP-2 und MMP-9 herunterreguliert .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1. Mechanism of Action

Solamargine exhibits anticancer effects through multiple pathways, including:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various cancer cell lines by altering mitochondrial membrane potential and regulating apoptosis-associated proteins such as B-cell lymphoma-2 (Bcl-2) and Bcl-2-associated X protein (Bax) . For instance, in cholangiocarcinoma QBC939 cells, this compound decreased Bcl-2 expression while increasing Bax levels, leading to enhanced apoptosis .

- Inhibition of Cell Viability : Studies have shown that this compound suppresses cell viability in several cancer types, including gastric cancer and hepatocellular carcinoma. It acts through the extracellular signal-regulated kinase (Erk)1/2 mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell survival .

- Cell Cycle Arrest : this compound has been reported to induce G0/G1 phase arrest in cancer cells, contributing to its overall anticancer efficacy. This was particularly noted in studies involving cisplatin-resistant lung cancer cell lines, where this compound acted as a sensitizer to enhance the effects of chemotherapy .

2. Case Studies

Antiviral Activity

Recent studies have begun to explore the antiviral properties of this compound, particularly against hepatitis B virus (HBV). Preliminary findings suggest that this compound interacts with specific viral promoters and may inhibit HBV replication, indicating its potential as an antiviral agent alongside its anticancer properties .

Summary of Findings

The diverse applications of this compound highlight its potential as a therapeutic agent across various domains:

- Anticancer Applications : this compound shows promise in treating multiple types of cancer by inducing apoptosis, inhibiting cell viability, and enhancing chemotherapy efficacy.

- Antiviral Potential : Emerging evidence suggests that this compound may also serve as an antiviral agent, warranting further investigation into its mechanisms and effectiveness.

Wirkmechanismus

Solamargine exerts its effects through multiple mechanisms. It induces cellular necrosis in melanoma cancer cells by triggering lysosomal membrane permeabilization, leading to the release of cytochrome c and upregulation of TNFR1. This activates the extrinsic mitochondrial death pathway . Additionally, this compound inhibits the migration and invasion of HepG2 cells by down-regulating MMP-2 and MMP-9 expression and activity .

Vergleich Mit ähnlichen Verbindungen

Solamargin wird oft mit anderen steroidalen Glykoalkaloiden wie Solanin und Solasonin verglichen. Während Solanin nicht bioaktiv ist, zeigt Solamargin eine starke Zytotoxizität und P-Glykoprotein-Inhibition . Solamargin und Solasonin zeigen eine ähnliche Wirksamkeit gegen bestimmte biologische Zielstrukturen, aber Solamargin ist einzigartig in seiner Fähigkeit, Zellnekrose durch den extrinsischen mitochondrialen Todesweg zu induzieren .

Liste ähnlicher Verbindungen:- Solanin

- Solasonin

- Solasodin

Solamargin zeichnet sich durch seine starken Antikrebs-Eigenschaften und seinen einzigartigen Wirkmechanismus aus, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

Solamargine, a glycoalkaloid derived from the Solanum species, particularly Solanum nigrum, has garnered significant attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a steroidal alkaloid known for its cytotoxic properties against various cancer cell lines and its antiviral effects. Its mechanism of action primarily involves the induction of apoptosis and cell cycle arrest in tumor cells, alongside potential applications in treating viral infections.

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including gastric cancer (GC) and liver cancer cells. In studies, this compound treatment resulted in significant morphological changes in cancer cells, along with a decrease in cell viability observed through live-cell imaging systems .

- Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest at different phases depending on the cancer type. For instance, it has been reported to cause G0/G1-phase arrest in DDP-resistant lung cancer cells and S-phase arrest in liver cancer cells .

- Inhibition of Signaling Pathways : this compound affects several signaling pathways critical to cancer progression. In gastric cancer models, it was found to inhibit the Erk1/2 MAPK signaling pathway, which is essential for cell proliferation and survival . Additionally, it has been identified as a sensitizer for cisplatin, enhancing its efficacy against resistant cancer cells .

Case Studies

- Gastric Cancer : A study demonstrated that this compound significantly suppressed tumor growth in xenograft mouse models by inducing apoptosis and reducing cell viability across multiple GC cell lines (AGS, BGC823, SGC7901, HGC27, MGC803) in a dose-dependent manner .

- Liver Cancer : In another investigation, this compound exhibited antiproliferative effects against liver cancer cell lines (Huh7 and HepG2), leading to cell cycle arrest and increased apoptosis rates .

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). It was shown to inhibit HBV replication by interacting with the HBV core promoter and reducing the expression levels of pregenomic RNA (pgRNA) .

This compound binds to Myeloid Zinc Finger 1 (MZF1), inhibiting its activity on the HBV core promoter. This interaction leads to decreased pgRNA levels and subsequently reduces viral replication .

Comparative Efficacy

The following table summarizes key findings regarding the biological activity of this compound across different studies:

Eigenschaften

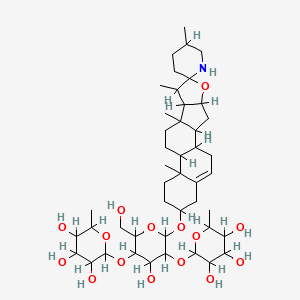

IUPAC Name |

2-[4-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWUSSKCCUMJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20311-51-7 | |

| Record name | Solamargine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.